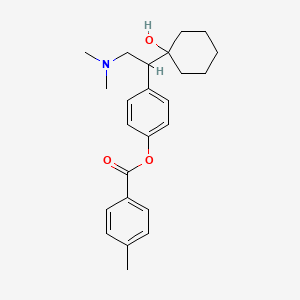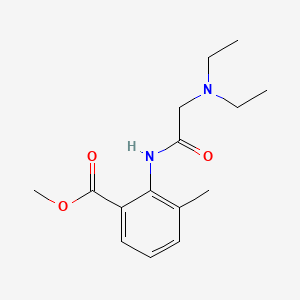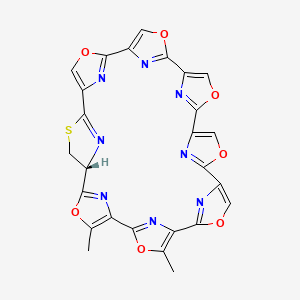
Formyl-Leurosin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Vinformid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Zytostatika und deren Wirkmechanismen.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf das Zellwachstum und die Zellproliferation, was es in der Krebsforschung nützlich macht.
Medizin: Potenzielle therapeutische Anwendungen in der Krebsbehandlung aufgrund seiner zytostatischen Eigenschaften.
Industrie: Eingeschränkte industrielle Anwendungen, hauptsächlich in Forschungs- und Entwicklungsumgebungen eingesetzt.
5. Wirkmechanismus
Vinformid entfaltet seine Wirkung durch Hemmung der Tubulinpolymerisation, die für die Zellteilung unerlässlich ist. Durch Bindung an Tubulin verhindert Vinformid die Bildung von Mikrotubuli, was zu einem Zellzyklusarrest und einer Hemmung der Zellproliferation führt. Dieser Mechanismus ähnelt dem anderer Tubulin-Inhibitoren, die in der Krebstherapie eingesetzt werden .
Ähnliche Verbindungen:
Vinblastin: Ein weiterer Tubulin-Inhibitor, der aus Catharanthus roseus gewonnen wird und in der Krebstherapie eingesetzt wird.
Vincristin: Ähnlich wie Vinblastin, wird es zur Behandlung verschiedener Krebsarten eingesetzt.
Einzigartigkeit: Vinformid ist aufgrund seiner spezifischen Formylgruppe einzigartig, die es von anderen Tubulin-Inhibitoren unterscheidet. Dieser strukturelle Unterschied kann zu seinen besonderen zytostatischen Eigenschaften und potenziellen therapeutischen Anwendungen beitragen .
Wirkmechanismus
Target of Action
Formyl-leurosine primarily targets Formyl Peptide Receptors (FPRs) . FPRs are a group of G protein-coupled cell surface receptors that play crucial roles in host defense and inflammation . They interact with structurally diverse chemotactic agonists, leading to a dual function in inflammatory processes .
Mode of Action
Formyl-leurosine interacts with its targets, the FPRs, resulting in changes at the cellular level. At the subcellular level, tubulin was found to bind the highest amount of the alkaloid, followed by the fraction containing Golgi and plasma membranes . This interaction influences the behavior of the cells, particularly those involved in inflammation and host defense .
Biochemical Pathways
Formyl-leurosine affects the purine metabolism pathway . This pathway is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . The pathway relies on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, to the ultimate carbon acceptors that include nucleotides .
Pharmacokinetics
The pharmacokinetics of Formyl-leurosine involves its absorption, tissue distribution, excretion, and protein binding . A triphasic curve was observed for the disappearance of the drug from blood . The bile was the major route of excretion, with 80% of radioactivity recovered in the bile during the first 28 hours after intravenous administration . Additionally, 54% of Formyl-leurosine binds to plasma proteins in the concentration range of 0.1 µmol/L to 0.5 mmol/L .
Result of Action
Formyl-leurosine has been found to possess anti-tumor activity similar to that of Vincristine . It has shown striking anti-tumor activity in all types of leukemia . The most notable anti-leukemic effect was found in one acute myelogenous and in one acute lymphatic leukemia, both in adults .
Biochemische Analyse
Biochemical Properties
Formyl-leurosine primarily targets Formyl Peptide Receptors (FPRs) . FPRs are a group of G protein-coupled cell surface receptors that play crucial roles in host defense and inflammation . They interact with structurally diverse chemotactic agonists, leading to a dual function in inflammatory processes .
Cellular Effects
Formyl-leurosine has been studied for its effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . FPRs, which Formyl-leurosine targets, are known to regulate inflammatory responses by monitoring glial activation, accelerating neural differentiation, regulating angiogenesis, and controlling blood-brain barrier (BBB) permeability .
Molecular Mechanism
Formyl-leurosine exerts its effects at the molecular level through its interaction with FPRs . The formyl group in Formyl-leurosine is known to interact with certain receptors, such as the formyl peptide receptor 1 (FPR1), which has been studied using cryo-EM. This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Formyl-leurosine has been studied for its temporal effects in laboratory settings . After intravenous administration, the compound exhibits a triphasic curve in the disappearance from the blood
Dosage Effects in Animal Models
The effects of Formyl-leurosine vary with different dosages in animal models . These studies include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Transport and Distribution
Formyl-leurosine is transported and distributed within cells and tissues . The bile is the major route of excretion, with 80% of radioactivity recovered in the bile within the first 28 hours after intravenous administration . Additionally, about 54% of Formyl-leurosine binds to plasma proteins, indicating significant interaction with blood components .
Subcellular Localization
. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Vinformid erfolgt in mehreren Schritten, ausgehend von Leurosine, einem Naturstoff aus der Pflanze Catharanthus roseus. Die wichtigsten Schritte umfassen Formylierungsreaktionen, um die Formylgruppe in die Leurosine-Struktur einzubringen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Ameisensäure oder Formylchlorid in Gegenwart einer Base wie Pyridin .
Industrielle Produktionsmethoden: Der Syntheseprozess im Labor kann durch geeignete Modifikationen der Reaktionsbedingungen und Aufreinigungsmethoden auf industriellem Maßstab durchgeführt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Arten von Reaktionen:
Oxidation: Vinformid kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Die Reduktion von Vinformid kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erfolgen.
Substitution: Vinformid kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen im Molekül durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.
Substitution: Halogene, Nucleophile, Lösungsmittel wie Dichlormethan oder Ethanol.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu Formyl-Leurosine-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Reduktion Alkohol-Derivate liefern kann .
Vergleich Mit ähnlichen Verbindungen
Vinblastine: Another tubulin inhibitor derived from Catharanthus roseus, used in cancer therapy.
Vincristine: Similar to vinblastine, used in the treatment of various cancers.
Paclitaxel: A different class of tubulin inhibitor, derived from the Pacific yew tree, used in cancer treatment.
Uniqueness: Vinformide is unique due to its specific formyl group, which differentiates it from other tubulin inhibitors. This structural difference may contribute to its distinct cytostatic properties and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
54022-49-0 |
|---|---|
Molekularformel |
C46H54N4O10 |
Molekulargewicht |
822.9 g/mol |
IUPAC-Name |
methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42+,43-,44+,45-,46-/m0/s1 |
InChI-Schlüssel |
GLDSBTCHEGZWCV-NVDFJPPOSA-N |
SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Isomerische SMILES |
CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Kanonische SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
F-leurosine formyl leurosine formyl-leurosine formyl-leurosine, sulfate (1:1), (3'alpha,4'alpha)-isomer formyl-leurosine, sulfate (2:1), (3'alpha,4'alpha)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)




